molecular formula C10H16N2O B13325541 1-[1-Ethyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one

1-[1-Ethyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one

Katalognummer: B13325541
Molekulargewicht: 180.25 g/mol
InChI-Schlüssel: QVPGLLGIUOXMPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[1-Ethyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an ethyl group at position 1, an isopropyl group at position 3, and an ethanone group at position 5 of the pyrazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-Ethyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 1-ethyl-3-(propan-2-yl)-1H-pyrazole with ethanoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-[1-Ethyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ethanone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Pyrazole carboxylic acids.

    Reduction: Pyrazole alcohols.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-[1-Ethyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-[1-Ethyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may block the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(1H-Pyrrol-2-yl)ethanone: Another heterocyclic compound with similar structural features but different biological activities.

    3-Hydroxyacetophenone: A compound with a similar ethanone group but different ring structure and properties.

    1-(1-Methyl-1H-indol-3-yl)ethanone: An indole derivative with comparable functional groups but distinct pharmacological effects.

Uniqueness

1-[1-Ethyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of ethyl, isopropyl, and ethanone groups makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C10H16N2O

Molekulargewicht

180.25 g/mol

IUPAC-Name

1-(2-ethyl-5-propan-2-ylpyrazol-3-yl)ethanone

InChI

InChI=1S/C10H16N2O/c1-5-12-10(8(4)13)6-9(11-12)7(2)3/h6-7H,5H2,1-4H3

InChI-Schlüssel

QVPGLLGIUOXMPF-UHFFFAOYSA-N

Kanonische SMILES

CCN1C(=CC(=N1)C(C)C)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.